Product packaging for APTSTAT3-9R(Cat. No.:)

APTSTAT3-9R

Cat. No.: B1573900
M. Wt: 4947.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Signal Transducer and Activator of Transcription 3 (STAT3) in Disease Pathogenesis

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of physiological processes, including cell growth, differentiation, and immune responses. nih.govnih.gov Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, its persistent activation has been implicated in the pathogenesis of numerous diseases, most notably cancer. nih.govresearchgate.net

Constitutive activation of STAT3 is a common feature in a wide array of human cancers, including but not limited to, breast, lung, prostate, and head and neck cancers, as well as various hematologic malignancies. spandidos-publications.commdpi.com This aberrant activation promotes tumorigenesis by upregulating the expression of genes involved in cell survival, proliferation, angiogenesis (the formation of new blood vessels), and evasion of the immune system. spandidos-publications.comnih.gov For instance, activated STAT3 can enhance the production of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, thereby protecting cancer cells from programmed cell death. nih.govnih.gov Furthermore, STAT3 activation in tumor-infiltrating immune cells can suppress the body's natural anti-tumor immune response. spandidos-publications.com Beyond cancer, dysregulated STAT3 signaling also contributes to inflammatory and autoimmune disorders. nih.govresearchgate.netfrontiersin.org

The STAT3 protein itself is composed of several key functional domains, including an N-terminal domain, a coiled-coil domain, a DNA-binding domain (DBD), and a Src Homology 2 (SH2) domain. researchgate.net The SH2 domain is particularly critical for STAT3 activation, as it mediates the dimerization of STAT3 molecules, a prerequisite for their translocation to the nucleus and subsequent gene regulation. researchgate.net

Rationale for Investigating STAT3 Inhibitors in Preclinical Research

Given the central role of persistently activated STAT3 in driving cancer and other diseases, it has been identified as a highly attractive target for therapeutic intervention. spandidos-publications.commdpi.com The rationale for developing STAT3 inhibitors is based on the hypothesis that blocking its activity can disrupt the downstream signaling pathways essential for tumor growth and survival. spandidos-publications.com Preclinical studies have provided substantial evidence supporting this approach. Inhibition of STAT3 has been shown to suppress the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in various animal models. spandidos-publications.comnih.gov

A key advantage of targeting STAT3 is its position as a downstream convergence point for multiple upstream signaling pathways, such as those involving Janus kinases (JAKs) and Src kinases. spandidos-publications.commdpi.com This suggests that inhibiting STAT3 directly could be more effective and potentially have fewer off-target effects than targeting individual upstream kinases, as multiple pathways can contribute to STAT3 activation. mdpi.com Moreover, the development of resistance to other targeted therapies has been linked to the upregulation of STAT3 signaling, making STAT3 inhibitors a promising strategy to overcome or synergize with existing treatments. mdpi.comresearchgate.net The investigation of STAT3 inhibitors in preclinical models is therefore a critical step in validating their therapeutic potential and identifying promising candidates for clinical development. spandidos-publications.com

Overview of Peptide-Based Therapeutic Modalities in Chemical Biology

Peptide-based therapeutics represent a distinct and rapidly evolving class of drugs that bridge the gap between small molecules and larger protein biologics. mdpi.comtandfonline.com These molecules, typically comprising 2 to 50 amino acids, offer several advantages, including high target specificity and potency, which often results in fewer off-target effects compared to small molecules. mdpi.com Their larger surface area allows them to modulate protein-protein interactions (PPIs), a class of targets often considered "undruggable" by traditional small-molecule drugs. mdpi.comethz.ch

In the field of chemical biology, peptides serve as valuable tools for interrogating complex biological processes. mdpi.com Advances in peptide synthesis and modification, such as cyclization and the incorporation of non-natural amino acids, have helped to overcome some of the inherent limitations of peptides, including poor stability and bioavailability. mdpi.comtandfonline.com Cell-penetrating peptides (CPPs) are a particularly important innovation, as they can be attached to therapeutic cargoes to facilitate their entry into cells, a significant hurdle for many potential drugs. nih.govfrontiersin.org The development of peptide-drug conjugates and other sophisticated delivery systems continues to expand the therapeutic potential of peptides in areas such as oncology, metabolic diseases, and infectious diseases. mdpi.comnih.gov

Historical Trajectories and Current Research Landscape of APTSTAT3-9R

The development of this compound emerged from the need for more specific and effective STAT3 inhibitors. nih.gov Initial efforts to target STAT3 often focused on small molecules, but achieving high specificity and overcoming issues like toxicity proved challenging. mdpi.com This led researchers to explore peptide-based approaches.

This compound is a specific STAT3-binding peptide that was identified through a process called phage display from a novel "aptide" library. nih.gov This peptide, originally named APTSTAT3, was found to bind to STAT3 with high affinity and specificity. nih.gov To enable it to enter cells, a cell-penetrating motif consisting of nine arginine residues (9R) was added, creating the compound now known as this compound. nih.govmerckmillipore.com

Current research on this compound is primarily in the preclinical stage. apexbt.com Studies have demonstrated that this compound can effectively inhibit the phosphorylation of STAT3, a key step in its activation, in various cancer cell lines. nih.govmedchemexpress.comselleckchem.com This inhibition leads to a reduction in the expression of downstream STAT3 target genes, resulting in suppressed cancer cell viability and proliferation. nih.govapexbt.com In vivo studies using animal models have shown that intratumoral injection of this compound can significantly suppress tumor growth. nih.govapexbt.com The research landscape is also exploring the potential of combining this compound with other therapeutic modalities, such as immunotherapy, to enhance anti-tumor effects. nih.govresearchgate.net Furthermore, innovative delivery strategies, such as incorporating this compound into nanoparticles, are being investigated to improve its delivery and efficacy for conditions like psoriasis. frontiersin.orgmdpi.com While no direct STAT3 inhibitors have yet been approved by the US Food and Drug Administration (USFDA), the promising preclinical data for compounds like this compound continue to drive research in this area. nih.govresearchgate.net

Interactive Data Table: Preclinical Research Findings on this compound

Cell LineEffect of this compoundFinding
A549 (Human lung carcinoma)Inhibits STAT3 phosphorylationDose-dependent reduction in STAT3-DNA binding activity. medchemexpress.com
A549 (Human lung carcinoma)Suppresses cell viabilityIC50 of 10 to 20 μM. medchemexpress.com
B16F1 (Murine melanoma)Suppresses cell viabilityIC50 of 10 to 20 μM. medchemexpress.com
HepG2 (Human liver cancer)Suppresses cell viabilityIC50 of 10 to 20 μM. medchemexpress.com
YUMM1.7R (Vemurafenib-resistant melanoma)Decreases cell viabilitySignificant decrease when combined with vemurafenib (B611658). nih.gov

Properties

Molecular Formula

C223H330N80O51

Molecular Weight

4947.51

Origin of Product

United States

Preclinical Investigations of Aptstat3 9r

In Vitro Research Modalities for APTSTAT3-9R

Cellular Model Systems for this compound Research

This compound has been evaluated across a variety of established cancer cell lines, demonstrating broad antiproliferative effects. nih.govresearchgate.net In human lung carcinoma (A549), murine melanoma (B16F1), and human glioblastoma (U87MG) cells, treatment with this compound leads to a significant suppression of cell viability and proliferation. merckmillipore.com The half-maximal inhibitory concentration (IC50) for cell viability has been determined to be in the range of 10 to 20 µM in A549, B16F1, and human liver cancer (HepG2) cells.

Further studies in A549 cells show that this compound not only reduces cell proliferation but also induces apoptosis. merckmillipore.com Long-term colony formation assays revealed that a 30 µM concentration of the peptide could completely suppress the ability of these cancer cells to form new colonies. This inhibition of cell growth is linked to the peptide's ability to block STAT3-mediated signaling, which results in the reduced expression of key downstream targets involved in cell cycle progression and survival, such as cyclin D1, Bcl-xL, and survivin. nih.govresearchgate.netmerckmillipore.com

Cell LineCancer TypeKey Research Findings with this compoundCitations
A549Human Lung CarcinomaSuppressed cell viability and proliferation; inhibited colony formation; induced apoptosis; reduced expression of cyclin D1, Bcl-xL, and survivin. researchgate.netmerckmillipore.com
B16F1Murine MelanomaDemonstrated cellular uptake of the peptide; suppressed cell viability and proliferation. nih.govresearchgate.net
U87MGHuman GlioblastomaSuppressed tumor growth in xenograft models derived from these cells, indicating in vitro activity. merckmillipore.com
HepG2Human Hepatocellular CarcinomaSuppressed cell viability with an IC50 of 10-20 µM.
YUMM1.7RVemurafenib-Resistant Murine MelanomaReduced cell viability and resensitized cells to vemurafenib (B611658) treatment. nih.gov

The relevance of STAT3 as a therapeutic target extends to cancer stem cells (CSCs), a subpopulation within tumors responsible for therapeutic resistance and recurrence. Investigations using primary, patient-derived glioblastoma stem cells (GSCs) have underscored the critical role of STAT3 in maintaining their stem-like properties. Constitutive activation of STAT3 is frequently observed in GSCs and is essential for their self-renewal and proliferation.

While studies specifically utilizing this compound in primary GSCs are not extensively documented, research on other STAT3 inhibitors in these cells provides a strong rationale for its potential efficacy. Inhibition of STAT3 in GSCs has been shown to impair neurosphere formation, reduce the expression of multipotency markers, and inhibit cell proliferation. This suggests that by targeting STAT3, this compound could effectively disrupt the GSC population that drives glioblastoma progression.

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro models that more accurately recapitulate the complex architecture and cellular heterogeneity of original patient tumors. nih.gov Glioblastoma organoids (GBOs), for instance, can be generated with high fidelity, preserving the gene expression profiles and mutational signatures of the parent tumor, making them a valuable platform for testing personalized therapies. nih.govnih.govresearchgate.net

Although direct testing of this compound on GBOs has not been specifically reported, proof-of-concept studies using other STAT3 inhibitors in different cancer organoid models have shown promising results. For example, in patient-derived bladder cancer organoids, the STAT3 inhibitors TTI-101 and SH5-07 significantly reduced organoid proliferation. mdpi.comresearchgate.net This anti-cancer effect was associated with a decrease in phosphorylated STAT3 and the proliferation marker Cyclin D1. mdpi.com Furthermore, the inhibitors were shown to target the cancer stem cell population within the organoids. mdpi.comresearchgate.net These findings in advanced 3D culture systems highlight the potential of STAT3-targeting peptides like this compound to exert therapeutic effects in a model that closely mimics the complex tumor microenvironment.

Studies in Primary Cell Cultures

Molecular Efficacy Assessment of this compound in Cellular Assays

The therapeutic activity of this compound stems from its direct and specific interaction with the STAT3 protein. The core peptide, APTSTAT3, was originally identified through phage display and engineered for high-affinity binding to STAT3. nih.gov Binding studies have quantified this interaction, revealing a high affinity with a dissociation constant (Kd) of approximately 231 nM. nih.govmerckmillipore.commerckmillipore.com

This compound functions by selectively targeting the SH2 domain of STAT3. merckmillipore.comspandidos-publications.com This domain is crucial for STAT3 activation, as it mediates the binding of STAT3 to phosphorylated tyrosine residues on upstream receptor kinases, such as JAK2. By occupying the SH2 domain, this compound effectively blocks the recruitment of STAT3 to these kinases, thereby inhibiting its phosphorylation at the critical tyrosine 705 (Tyr705) residue. merckmillipore.com This prevention of phosphorylation is a key mechanistic step, as it stops the subsequent dimerization and nuclear translocation of STAT3, which are required for its function as a transcription factor. spandidos-publications.com Cellular assays confirm that this compound treatment leads to a dose-dependent reduction in STAT3-DNA binding activity. The specificity of this interaction is a notable feature; the peptide does not significantly affect the phosphorylation levels of other related signaling proteins, including STAT1, STAT5, or Akt, underscoring its targeted mechanism of action. merckmillipore.com

ParameterDescriptionCitations
Binding TargetSignal Transducer and Activator of Transcription 3 (STAT3) nih.govmerckmillipore.com
Binding Affinity (Kd)~231 nM nih.govmerckmillipore.commerckmillipore.com
Target DomainSrc Homology 2 (SH2) domain merckmillipore.comspandidos-publications.com
Mechanism of ActionInhibits phosphorylation of STAT3 at Tyr705 by disrupting its interaction with JAK2 kinase. Blocks STAT3 dimerization and subsequent DNA binding. merckmillipore.comspandidos-publications.com
SpecificityDoes not significantly affect the phosphorylation of STAT1, STAT5, or Akt. merckmillipore.com
Inhibition of STAT3 Phosphorylation by this compound

Preclinical studies have demonstrated that this compound effectively inhibits the activation of STAT3. medchemexpress.com The activation of STAT3 is a critical step in its signaling pathway and involves the phosphorylation of a specific tyrosine residue (Tyr705). merckmillipore.com Research has shown that treatment with this compound blocks this phosphorylation event in various cancer cell types. selleck.co.jpnih.gov For instance, in human lung carcinoma A549 cells, which exhibit high levels of constitutively active STAT3, this compound was shown to inhibit JAK2-catalyzed STAT3 phosphorylation in cell-free kinase assays and suppress cellular STAT3 phosphorylation. merckmillipore.comresearchgate.net This inhibition of phosphorylation prevents the dimerization of STAT3, a necessary step for its translocation to the nucleus and subsequent DNA binding. merckmillipore.com

Modulation of STAT-Target Gene Expression by this compound

By inhibiting STAT3 phosphorylation and its subsequent functions, this compound modulates the expression of genes that are targeted by STAT3. selleck.co.jp These target genes are often involved in processes that are critical for cancer cell survival and proliferation. apexbt.com Studies have shown that treatment with this compound leads to a reduction in the expression of several key STAT3 target genes, including cyclin D1, Bcl-xL, and survivin. merckmillipore.comnih.gov Cyclin D1 is a regulator of cell cycle progression, while Bcl-xL and survivin are anti-apoptotic proteins that help cancer cells evade programmed cell death. merckmillipore.com The downregulation of these genes by this compound contributes to its anti-cancer effects. merckmillipore.comnih.gov In A549 cells, this compound has been shown to effectively reduce the mRNA levels of these target genes. merckmillipore.com

Analysis of Cross-Pathway Signaling Effects (e.g., AKT phosphorylation non-affected)

An important aspect of a targeted therapy is its specificity. Preclinical investigations have indicated that this compound is highly specific for STAT3. medchemexpress.com Studies have shown that while this compound effectively inhibits STAT3 phosphorylation, it does not significantly affect the phosphorylation levels of other signaling proteins, such as AKT. medchemexpress.comselleckchem.cominvivochem.com AKT is a key component of a separate signaling pathway that is also involved in cell survival and proliferation. The lack of effect on AKT phosphorylation suggests that this compound's mechanism of action is specific to the STAT3 pathway, which is a desirable characteristic for a therapeutic agent as it may minimize off-target effects. medchemexpress.comselleckchem.commedchemexpress.com Similarly, the phosphorylation levels of STAT1 and STAT5 were also reported to be largely unaffected by this compound. merckmillipore.com

Functional Cellular Outcome Assessment of this compound

Impact on Cancer Cell Viability and Proliferation in In Vitro Models

The inhibition of the STAT3 pathway by this compound has been shown to have a significant impact on the viability and proliferation of cancer cells in laboratory settings. apexbt.comnih.gov By suppressing the expression of genes that promote cell cycle progression and inhibit apoptosis, this compound effectively hinders the growth of various cancer cell lines. apexbt.com In vitro studies have demonstrated that this compound can suppress the viability and proliferation of cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 10 to 20 μM in A549 (human lung carcinoma), B16F1 (murine melanoma), and HepG2 (human liver cancer) cells. medchemexpress.cominvivochem.commedchemexpress.com Furthermore, prolonged treatment with this compound has been shown to completely inhibit colony formation in A549 cells, indicating its potent anti-proliferative effects. medchemexpress.commerckmillipore.com

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Carcinoma10-20 medchemexpress.cominvivochem.com
B16F1Murine Melanoma10-20 medchemexpress.cominvivochem.com
HepG2Human Liver Cancer10-20 medchemexpress.cominvivochem.com
Modulation of Apoptotic and Necrotic Pathways

A key outcome of STAT3 inhibition by this compound is the induction of apoptosis in cancer cells. merckmillipore.com By downregulating anti-apoptotic proteins like Bcl-xL and survivin, this compound shifts the balance within the cell towards programmed cell death. merckmillipore.comnih.gov In human lung carcinoma A549 cells, treatment with this compound led to a significant increase in the apoptotic cell population. merckmillipore.com Specifically, a 6-hour treatment with 30 µM of this compound resulted in a 15% apoptotic population (PI+/Annexin V+), compared to just 2.8% in untreated cells. merckmillipore.comsigmaaldrich.com This induction of apoptosis is a primary mechanism through which this compound exerts its anti-cancer activity. merckmillipore.com

Cellular Differentiation and Reprogramming Studies

The STAT family of proteins, including STAT3, are known to be involved in regulating cellular differentiation. medchemexpress.com While the primary focus of preclinical research on this compound has been on its anti-cancer effects, its ability to modulate STAT3 signaling suggests potential applications in the context of cellular differentiation. kaist.ac.kr For example, STAT3 is known to play a role in the differentiation of T-helper 17 (Th17) cells and regulatory T cells (Treg). nih.gov There is also evidence that STAT3 is involved in the differentiation of epithelial cells and fibroblasts. kaist.ac.kr However, specific studies focusing on the direct effects of this compound on cellular differentiation and reprogramming are not as extensively documented as its anti-cancer properties.

Immune Cell Phenotype and Function Modulation (e.g., related to tumor microenvironment and inflammation)

This compound, a cell-penetrating peptide inhibitor of STAT3, has demonstrated significant capabilities in modulating immune cell phenotypes and functions, particularly within the tumor microenvironment (TME) and in inflammatory conditions. researchgate.netnih.gov Its primary mechanism involves the inhibition of STAT3 phosphorylation, a key signaling node in both cancer and immune cells. nih.govinvivochem.com

In the context of the TME, STAT3 is a critical contributor to immune evasion and the development of drug resistance. researchgate.netnih.gov Research has shown that vemurafenib-resistant melanoma creates an immunosuppressive TME by upregulating specific chemokines that attract immunosuppressive immune cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). researchgate.netnih.gov Intratumoral administration of this compound has been found to remodel this immunosuppressive environment. researchgate.netnih.gov Specifically, it leads to a decrease in the populations of MDSCs and TAMs while concurrently increasing the infiltration of cytotoxic T lymphocytes (CTLs). researchgate.netnih.gov This shift in the immune cell landscape from a suppressive to an active anti-tumor state is a critical aspect of its therapeutic potential.

Furthermore, combining this compound with anti-PD-1 antibody therapy has shown enhanced tumor growth suppression. researchgate.netnih.gov This combination therapy not only reduces the infiltration of immunosuppressive cells but also boosts the infiltration and cytotoxic activity of CD8+ T cells. researchgate.netnih.gov Activated STAT3 in T cells is known to contribute to the expansion of tumor-associated CD4+ Tregs, which suppress the function of CD8+ T cells. jci.org By inhibiting STAT3, this compound can potentially reduce Treg populations, further tipping the balance towards an effective anti-tumor immune response. jci.org

In inflammatory conditions such as psoriasis, where STAT3 is constitutively activated, this compound modulates psoriasis-related cytokine signaling. acs.orgfigshare.comnih.gov It has been shown to inhibit the release of key psoriasis-related cytokines, including interleukin (IL)-23 and IL-17. kaist.ac.kr In models of inflammatory pain, this compound has been observed to decrease the expression of IL-6, c-Fos, GFAP, and Iba-1, indicating a reduction in neuroinflammation. nih.gov

The table below summarizes the observed effects of this compound on various immune cell populations and related molecules.

Cell/Molecule TypeEffect of this compoundContext
Myeloid-Derived Suppressor Cells (MDSCs)Reduction in populationVemurafenib-resistant melanoma TME researchgate.netnih.gov
Tumor-Associated Macrophages (TAMs)Reduction in populationVemurafenib-resistant melanoma TME researchgate.netnih.gov
Cytotoxic T Lymphocytes (CTLs/CD8+ T cells)Increased infiltration and cytotoxicityVemurafenib-resistant melanoma TME researchgate.netnih.gov
CD4+ Regulatory T cells (Tregs)Potential reduction through STAT3 inhibitionTumor microenvironment jci.org
Psoriasis-related Cytokines (IL-23, IL-17)Reduced releasePsoriasis-like skin inflammation kaist.ac.kr
Inflammatory Molecules (IL-6, c-Fos, GFAP, Iba-1)Decreased expressionInflammatory pain model nih.gov

In Vivo Research Modalities for this compound in Animal Models

Selection and Justification of Animal Models for this compound Research

The preclinical in vivo evaluation of this compound has utilized a variety of animal models to investigate its therapeutic potential across different disease contexts, primarily focusing on oncology and inflammatory diseases. The choice of model is crucial for recapitulating specific aspects of human pathology and for assessing the efficacy of this STAT3-inhibiting peptide.

While specific genetically engineered mouse models (GEMMs) for studying this compound are not extensively detailed in the provided search results, the rationale for their use is well-established in the broader context of STAT3 research. For instance, Stat3C transgenic mice, which express a constitutively active form of STAT3 in keratinocytes, develop a skin phenotype that closely resembles psoriasis. mdpi.com Such a model would be highly relevant for testing the efficacy of this compound in a genetically defined context of STAT3 hyperactivation. The development of psoriatic lesions in these mice is dependent on T lymphocytes and IL-23, making them suitable for studying the immunomodulatory effects of this compound. mdpi.com The investigation of this compound in vemurafenib-resistant melanoma, which involves complex genetic and signaling alterations leading to an immunosuppressive tumor microenvironment, also highlights the utility of models that reflect specific genetic backgrounds of cancer. researchgate.netnih.gov

Chemically induced disease models are instrumental in studying diseases with a strong inflammatory component. For this compound, a key model has been the imiquimod-induced psoriasis-like skin inflammation model. kaist.ac.krresearchgate.netfrontiersin.org Imiquimod, a Toll-like receptor 7/8 agonist, topically applied to the skin of mice, induces a robust inflammatory response that mimics many features of human psoriasis, including epidermal hyperplasia and infiltration of inflammatory immune cells. researchgate.netfrontiersin.org This model is justified by the known constitutive activation of STAT3 in psoriatic skin inflammation. acs.orgfigshare.comnih.gov

Another relevant chemically induced model is the Freund's Complete Adjuvant (FCA)-induced inflammatory pain model in rats. nih.gov Intraplantar injection of FCA induces a localized inflammatory response and hyperalgesia, allowing for the study of this compound's effects on neuroinflammation and pain signaling pathways where STAT3 is implicated. nih.gov Additionally, a bleomycin-induced pulmonary fibrosis mouse model has been used to assess the therapeutic effectiveness of this compound in treating fibrotic diseases. nih.govkaist.ac.kr

Xenograft and allograft tumor models are fundamental in cancer research to evaluate the anti-tumor activity of therapeutic agents. This compound has been effectively studied in both types of models. nih.govselleckchem.comscribd.com

Xenograft Models: A human lung carcinoma xenograft model, established by subcutaneously implanting A549 cancer cells into immunodeficient mice (e.g., female BALB/c nude mice), has been utilized. selleckchem.comapexbt.comselleckchem.com This model is justified because A549 cells exhibit constitutive STAT3 activation, making them a relevant target for this compound. invivochem.comkaist.ac.kr Intratumoral injection of this compound in this model resulted in a significant reduction in tumor burden. apexbt.com

Allograft Models: The B16F1 melanoma allograft model has also been used. nih.gov In this model, murine melanoma cells are implanted into immunocompetent mice, which allows for the study of the interaction between the therapeutic agent, the tumor, and a complete immune system. This is particularly important for a compound like this compound that modulates the tumor microenvironment. researchgate.netnih.gov The potent antitumor activity of this compound in this model underscores its ability to not only directly target cancer cells but also to modulate the host's immune response against the tumor. nih.gov

The table below provides a summary of the oncological models used for this compound research.

Model TypeCell LineAnimalPurpose
XenograftA549 (Human Lung Carcinoma)BALB/c nude miceTo assess anti-tumor activity against human cancer with activated STAT3 selleckchem.comapexbt.comselleckchem.com
AllograftB16F1 (Murine Melanoma)Not specifiedTo evaluate anti-tumor activity and immune modulation in an immunocompetent host nih.gov
Oncological Xenograft and Allograft Tumor Models

Pharmacological Modulatory Effects of this compound in Animal Models

This compound has demonstrated significant tumor growth suppression in preclinical animal models. selleckchem.com In a human lung carcinoma xenograft model using A549 cancer cells implanted in BALB/c nude mice, intratumoral injection of this compound led to a significant reduction in tumor burden compared to control groups. apexbt.com Similarly, potent antitumor activity was observed in both xenograft and allograft tumor models. researchgate.netresearchgate.netresearchgate.net The primary mechanism behind this efficacy is the inhibition of STAT3 phosphorylation, a critical step in the activation of the STAT3 signaling pathway that promotes tumor cell proliferation, survival, and immune evasion. selleckchem.comresearchgate.netnih.gov

A study on vemurafenib-resistant melanoma, a type of skin cancer, showed that intratumoral treatment with this compound effectively suppressed tumor growth. nih.gov This suggests its potential as a therapeutic option for cancers that have developed resistance to other treatments.

Table 1: Efficacy of this compound in Tumor Growth Suppression in Animal Models

Animal Model Cancer Type Key Findings Reference
BALB/c nude mice with A549 cell xenografts Human Lung Carcinoma Significant reduction in tumor burden. apexbt.com
Xenograft and allograft tumor models Various Cancers Potent antitumor activity. researchgate.netresearchgate.netresearchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

The therapeutic potential of this compound extends to autoimmune diseases where STAT3 hyperactivation is a known pathogenic factor. acs.orgnih.gov In a preclinical model of psoriasis, intradermal injections of this compound were shown to reduce disease progression. acs.orgnih.gov Psoriasis is an autoimmune condition characterized by skin inflammation, and STAT3 plays a key role in its pathogenesis. acs.orgnih.gov The study demonstrated that this compound could modulate psoriasis-related cytokine signaling, thereby ameliorating the inflammatory response. acs.orgkaist.ac.kr

Furthermore, when formulated into discoidal lipid nanoparticles (DLNPs), this compound showed efficient skin penetration after transcutaneous administration, leading to the effective inhibition of psoriatic skin inflammation. acs.orgnih.gov This suggests that nanoparticle-assisted delivery could be a viable strategy for treating skin-related autoimmune conditions. acs.org

In vivo studies have confirmed that this compound effectively modulates key biomarkers associated with its therapeutic targets. A primary biomarker affected is the phosphorylated form of STAT3 (p-STAT3). selleckchem.commedchemexpress.com Treatment with this compound leads to a reduction in p-STAT3 levels in tumor tissues, indicating successful target engagement and inhibition of the STAT3 signaling pathway. selleckchem.com

Beyond direct target modulation, this compound treatment also affects the expression of downstream STAT3 target genes. These include proteins involved in cell cycle regulation and survival, such as cyclin D1, Bcl-xL, and survivin. researchgate.netnih.gov Reductions in the expression of these proteins have been observed in cancer cells treated with this compound, contributing to its anti-proliferative effects. researchgate.netnih.gov

In autoimmune models, such as the preclinical psoriasis model, this compound has been shown to reduce the production of psoriasis-related cytokines, including IL-17, IL-12/23p40, and IL-1β. kaist.ac.kr This modulation of inflammatory cytokines highlights its potential to control the inflammatory processes that drive autoimmune diseases.

Histopathological analyses of tissues from animal models have provided further evidence of the therapeutic effects of this compound. In the preclinical psoriasis model, histological examination of the skin of mice treated with this compound complexed with discoidal lipid nanoparticles ([this compound]-DLNP) showed a significant reduction in epidermal hyperplasia (thickening of the outer layer of the skin) and the infiltration of inflammatory cells, which are characteristic features of psoriasis. kaist.ac.kr These findings were in stark contrast to control groups, which exhibited marked pathological changes. kaist.ac.kr

Biomarker Modulation Studies in In Vivo Context

Systemic Biological Responses to this compound in Animal Models

This compound has been shown to significantly impact the composition of the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-active state. nih.govresearchgate.net This is a critical aspect of its antitumor activity, as the TME plays a crucial role in cancer progression and response to therapy.

In a study on vemurafenib-resistant melanoma, intratumoral treatment with this compound led to a notable reduction in the populations of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). nih.govresearchgate.net MDSCs and TAMs are key immunosuppressive cell types that hinder the body's natural antitumor immune response. nih.govmdpi.comfrontiersin.org

Concurrently, treatment with this compound resulted in an increased infiltration of cytotoxic T lymphocytes (CTLs) into the TME. nih.govresearchgate.netresearchgate.net CTLs, also known as CD8+ T cells, are essential for killing cancer cells. By reducing the number of immunosuppressive cells and increasing the presence of CTLs, this compound helps to restore the immune system's ability to fight the tumor. nih.govnih.gov

Furthermore, combination therapy of this compound with an anti-PD-1 antibody, a type of immune checkpoint inhibitor, demonstrated a synergistic effect, leading to enhanced suppression of tumor growth. nih.gov This was associated with a further decrease in the infiltration of immunosuppressive cells and an increase in the infiltration and cytotoxicity of CD8+ T cells. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Vemurafenib
Cyclin D1
Bcl-xL
Survivin
Interleukin-1β (IL-1β)
Interleukin-12/23p40 (IL-12/23p40)
Interleukin-17 (IL-17)
Immune System Modulation in Disease Context

This compound has demonstrated significant immunomodulatory effects in preclinical models of cancer and inflammatory diseases by inhibiting STAT3 phosphorylation. nih.govnih.gov Constitutive activation of STAT3 is a key driver in the pathogenesis of psoriasis, an autoimmune disease characterized by skin inflammation. nih.gov In a preclinical psoriasis model, intradermal injection of this compound was shown to reduce disease progression and modulate cytokine signaling related to psoriasis by inhibiting the phosphorylation of STAT3. nih.govscispace.com

Furthermore, in the context of cancer, particularly vemurafenib-resistant melanoma, this compound has been shown to remodel the tumor microenvironment (TME). nih.govresearchgate.netnih.gov The TME is often characterized by an accumulation of immunosuppressive cells that hinder the body's natural anti-tumor response. nih.govresearchgate.netnih.gov Intratumoral administration of this compound led to a notable reduction in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), both of which contribute to an immunosuppressive TME. nih.govresearchgate.netnih.gov This was accompanied by an increase in the infiltration of cytotoxic CD8+ T lymphocytes, which are crucial for killing cancer cells. researchgate.netnih.gov The mechanism behind this remodeling involves the downregulation of chemokines such as CCL2 and CXCL1 by this compound, which are responsible for recruiting immunosuppressive cells to the TME. nih.gov

Table 1: Effect of this compound on Immune Cell Populations in Vemurafenib-Resistant Melanoma

Cell TypeEffect of this compound TreatmentReference
Myeloid-Derived Suppressor Cells (MDSCs)Significant Reduction nih.govresearchgate.netnih.gov
Tumor-Associated Macrophages (TAMs)Significant Reduction nih.govresearchgate.netnih.gov
CD8+ T cellsIncreased Infiltration researchgate.netnih.gov

Comparative Analysis with Established Research Compounds and Therapies in In Vivo Settings

The therapeutic potential of this compound has been evaluated in comparison to and in combination with other established therapies in preclinical in vivo models. In a study on vemurafenib-resistant melanoma, this compound monotherapy resulted in a significant tumor growth reduction of approximately 64% compared to untreated controls. nih.gov

A key investigation focused on the combination of this compound with anti-PD-1 immunotherapy. researchgate.netnih.gov The anti-PD-1 antibody is an immune checkpoint inhibitor that works by blocking a pathway that cancer cells use to evade the immune system. The combination therapy of this compound and an anti-PD-1 antibody resulted in a more significant suppression of tumor growth than either treatment alone. researchgate.netnih.gov This enhanced effect was attributed to a marked decrease in the infiltration of immunosuppressive cells (MDSCs and TAMs) and a simultaneous increase in the infiltration and cytotoxic activity of CD8+ T cells within the tumor. researchgate.netnih.gov

While direct head-to-head comparative studies with other specific STAT3 inhibitors like Stattic or JAK inhibitors in the same in vivo models are not extensively detailed in the reviewed literature, the available data positions this compound as a potent STAT3 inhibitor with significant anti-tumor and immunomodulatory activity, particularly in the context of drug-resistant cancers. nih.govresearchgate.netnih.gov

Table 2: Comparative Efficacy of this compound in a Vemurafenib-Resistant Melanoma Model

Treatment GroupOutcomeReference
This compound monotherapy~64% reduction in tumor growth compared to control nih.gov
This compound + anti-PD-1 antibodyEnhanced suppression of tumor growth compared to monotherapy researchgate.netnih.gov
Vemurafenib monotherapyIneffective in inhibiting tumor growth nih.gov

Molecular and Cellular Mechanisms of Aptstat3 9r Action

Elucidation of APTSTAT3-9R Target Engagement

The specificity of a therapeutic agent for its intended molecular target is a critical determinant of its efficacy and potential for off-target effects. For this compound, a series of rigorous scientific investigations have been conducted to confirm that its primary binding partner is indeed STAT3 and to characterize the nature of this interaction.

The initial identification of the STAT3-binding peptide, APTSTAT3, was achieved through a powerful technique known as phage display. researchgate.netnih.gov This method involves the screening of a vast library of peptides, in this case, a novel 'aptide' library, to find ones that bind with high affinity and specificity to a target protein. researchgate.net The peptide APTSTAT3 was identified from this screening process due to its strong interaction with STAT3. To facilitate its use in cellular and in vivo studies, the peptide was fused to a cell-penetrating motif consisting of nine arginine residues (9R), creating this compound. researchgate.netnih.gov

Further studies confirmed the high specificity of this compound for STAT3. researchgate.net Enzyme-linked immunosorbent assays (ELISAs) demonstrated that a phage displaying the APTSTAT3 sequence bound specifically to STAT3 compared to other proteins. researchgate.net The 9R-modified version, this compound, retained this specific binding capability, whereas a scrambled version of the peptide (APTscr-9R) showed no significant binding. researchgate.net These findings underscore the selective nature of the interaction between this compound and STAT3.

While binding studies provide strong evidence of a direct interaction, genetic approaches offer a complementary and robust method for validating the primary target of a drug. In the context of this compound, the consistent observation that its cellular effects are directly related to the inhibition of STAT3 signaling serves as a form of genetic validation. For instance, treatment of various cancer cell lines with this compound leads to a reduction in the phosphorylation of STAT3, a key step in its activation, and a subsequent decrease in the expression of known STAT3 target genes. researchgate.netnih.gov This specific impact on the STAT3 pathway, without significantly affecting other signaling molecules like STAT1, STAT5, or Akt, strongly indicates that STAT3 is the primary target. merckmillipore.com

The antiproliferative effects and antitumor activity of this compound are directly attributed to its ability to inhibit STAT3 activation and the subsequent downstream signaling cascade. medchemexpress.commedchemexpress.com This cause-and-effect relationship, observed across multiple cancer types, further solidifies the genetic validation of STAT3 as the principal molecular target of this compound. researchgate.netd-nb.info

To precisely characterize the interaction between this compound and STAT3, advanced binding assays have been employed. These studies have revealed that APTSTAT3 binds to STAT3 with a high affinity, with a dissociation constant (Kd) of approximately 231 nM. nih.govmerckmillipore.com This indicates a strong and stable interaction between the peptide and the protein.

Further investigation into the specific domain of STAT3 that this compound binds to was conducted using phage ELISAs with different STAT3 domains: the DNA-binding domain (DBD), the SH2 domain, and the transactivation domain (TA). researchgate.net The results showed that the phage displaying the APTSTAT3 sequence had a significantly higher binding affinity for the SH2 domain compared to the other domains. researchgate.net The SH2 domain is crucial for the dimerization and activation of STAT3, making it an ideal target for inhibition. bmbreports.org By selectively targeting the SH2 domain, this compound effectively disrupts the STAT3-JAK2 interaction and subsequent STAT3 phosphorylation and dimerization. merckmillipore.com

Table 1: Binding Characteristics of this compound to STAT3

Parameter Value Method
Binding Affinity (Kd) ~231 nM Advanced Binding Assays
Primary Binding Domain SH2 Domain Phage ELISA
Effect on STAT3 Blocks DNA binding activity Cell-free kinase assays
Specificity High for STAT3 over STAT1/5 and Akt Cellular phosphorylation assays

Genetic Validation of STAT3 as the Primary Target of this compound

Detailed Signaling Pathway Elucidation Modulated by this compound

The therapeutic potential of this compound lies in its ability to modulate the intricate signaling network governed by STAT3. This section explores the upstream regulatory pathways that influence STAT3 activity and the comprehensive downstream effects of this compound-mediated STAT3 inhibition.

STAT3 activation is a convergence point for numerous upstream signaling pathways, many of which are implicated in cancer progression and the development of drug resistance. bmbreports.orgmdpi.com The Janus kinase (JAK) family of tyrosine kinases, particularly JAK1 and JAK2, are well-established upstream activators of STAT3. nih.govmedchemexpress.com Cytokines and growth factors, such as Interleukin-6 (IL-6), bind to their receptors, leading to the activation of associated JAKs, which in turn phosphorylate STAT3. nih.govnih.gov Other kinases, including Src, can also phosphorylate and activate STAT3. bmbreports.org

In the context of cancer drug resistance, the persistent activation of STAT3 is a frequent occurrence. mdpi.com This can be a result of the crosstalk between different signaling pathways. For instance, when one signaling pathway is blocked by a targeted therapy, cancer cells can adapt by activating alternative pathways that converge on STAT3, leading to acquired resistance. mdpi.com The Src/STAT3 signaling cascade has been linked to multidrug resistance in triple-negative breast cancer cells. d-nb.info Furthermore, the activation of the JAK2/STAT3 signaling cascade can lead to chemoresistance by increasing the levels of proteins like carnitine palmitoyltransferase 1B (CPT1B). d-nb.info By inhibiting STAT3, this compound can potentially overcome such resistance mechanisms.

Upon activation, STAT3 translocates to the nucleus and acts as a transcription factor, regulating the expression of a wide array of genes involved in cell proliferation, survival, angiogenesis, and immune evasion. bmbreports.orgresearchgate.net this compound, by inhibiting STAT3 phosphorylation and dimerization, prevents its nuclear translocation and subsequent gene regulation. medchemexpress.commedchemexpress.com

Treatment of cancer cells with this compound has been shown to downregulate the expression of several key STAT3 target genes. nih.govmerckmillipore.com These include:

Cell Cycle Regulators: Cyclin D1, which is essential for cell cycle progression. merckmillipore.com

Anti-apoptotic Proteins: Bcl-xL and survivin, which protect cancer cells from programmed cell death. nih.govmerckmillipore.com

Metastasis-related Proteins: In some contexts, STAT3 regulates genes involved in cell migration and invasion. spandidos-publications.com

The inhibition of these downstream effectors by this compound leads to the suppression of cancer cell viability and proliferation. researchgate.netselleckchem.com For example, in human lung carcinoma A549 cells, treatment with this compound resulted in a 54% reduction in STAT3 DNA-binding activity after 6 hours. merckmillipore.com This comprehensive modulation of the STAT3-regulated transcriptome underlies the antiproliferative and antitumor effects of this compound.

Table 2: Downstream Effects of this compound on STAT3 Signaling

Downstream Effect Consequence
Inhibition of STAT3 phosphorylation Blocks STAT3 activation
Downregulation of Cyclin D1 Inhibition of cell cycle progression
Reduced expression of Bcl-xL and Survivin Induction of apoptosis
Suppression of STAT3 DNA-binding activity Inhibition of target gene transcription

Comprehensive Profiling of Downstream Effectors and Transcriptional Responses to this compound

Cellular Process Modulation by this compound

This compound has been shown to exert significant influence on cell cycle progression in various cancer models. By inhibiting STAT3, a key regulator of cell cycle-related genes, this compound can lead to cell cycle arrest. Specifically, the inhibition of STAT3 phosphorylation by this compound has been linked to the reduced expression of critical cell cycle regulators such as cyclin D1. The downregulation of these proteins disrupts the normal progression of the cell cycle, often leading to an arrest at specific checkpoints. This disruption of cell cycle dynamics is a key component of the antiproliferative effects of this compound observed in cancer cells.

This compound has demonstrated the ability to modulate the fundamental cellular processes of autophagy and apoptosis. Inhibition of STAT3 signaling by this compound has been shown to induce apoptosis in cancer cells. selleckchem.com This is achieved, in part, by downregulating the expression of anti-apoptotic proteins that are transcriptional targets of STAT3, such as Bcl-xL and survivin. apexbt.com The reduction of these survival factors shifts the cellular balance towards apoptosis, or programmed cell death.

While the direct impact of this compound on autophagy is less characterized, the interplay between apoptosis and autophagy is a critical area of research. Some STAT3 inhibitors have been shown to induce autophagy in concert with apoptosis. selleckchem.com The precise mechanisms by which this compound may regulate autophagy, and how this interacts with its pro-apoptotic effects, remain an area for further investigation.

This compound has demonstrated a significant impact on inflammatory responses and cytokine signaling, primarily through its inhibition of the STAT3 pathway. apexbt.com STAT3 is a critical mediator of inflammatory processes and is activated by numerous cytokines, including Interleukin-6 (IL-6). nih.gov

In models of inflammatory pain, this compound has been shown to attenuate hyperalgesia by downregulating the expression of IL-6. nih.gov This suggests that by blocking STAT3 activation, this compound can interrupt the positive feedback loop that perpetuates inflammatory responses. nih.gov The compound's ability to reduce the expression of pro-inflammatory cytokines highlights its potential as a modulator of inflammatory conditions. Furthermore, by inhibiting STAT3, this compound can influence the tumor microenvironment, which is often characterized by chronic inflammation that promotes tumor growth and immune evasion. nih.gov

Table 2: Effects of this compound on Inflammatory Mediators

MediatorEffect of this compoundInvestigated Model
IL-6 Downregulation of expression. nih.govInflammatory pain models. nih.gov
pSTAT3Ser727 Decreased expression. nih.govInflammatory pain models. nih.gov

In the context of oncological research, this compound has shown potential in mitigating cell migration and invasion, which are key processes in cancer metastasis. STAT3 is known to regulate the expression of genes involved in cell motility and the degradation of the extracellular matrix, such as matrix metalloproteinases (MMPs). By inhibiting STAT3 activity, this compound can suppress the expression of these pro-metastatic factors. selleckchem.com

The inhibition of STAT3 phosphorylation by this compound leads to a reduction in the invasive capacity of cancer cells. This effect is a critical aspect of its anti-tumor activity, as preventing metastasis is a major goal in cancer therapy. While the specific effects of this compound on the epithelial-mesenchymal transition (EMT), a key process in cancer invasion, are still being elucidated, its ability to suppress cell migration and invasion underscores its therapeutic potential in oncology.

Impact on Inflammatory Responses and Cytokine Signaling

Structural Basis of this compound-Target Interactions

This compound is a peptide-based inhibitor designed for high-affinity and specific binding to STAT3. apexbt.com Its structure consists of two key components: a STAT3-binding peptide (APTSTAT3) and a cell-penetrating motif, in this case, a poly-arginine sequence (9R). nih.gov The APTSTAT3 portion of the molecule is responsible for the specific recognition and binding to the STAT3 protein. This interaction is crucial for inhibiting the function of STAT3.

The binding of APTSTAT3 to STAT3 is thought to occur at a site that is critical for the protein's activation, specifically preventing its phosphorylation. invivochem.commedchemexpress.com By blocking this phosphorylation event, this compound effectively shuts down the downstream signaling cascade that is normally initiated by activated STAT3. The high specificity of this binding is a key feature of this compound, as it minimizes off-target effects. medchemexpress.comselleckchem.com

The 9R motif is a cell-penetrating peptide that facilitates the uptake of this compound into cells. apexbt.com This is essential for the compound to reach its intracellular target, STAT3. The addition of this motif enhances the bioavailability of the peptide and allows it to exert its inhibitory effects within the cellular environment. The structural design of this compound, therefore, represents a targeted approach to drug development, combining a highly specific binding domain with a delivery system to ensure cellular uptake and efficacy.

Computational Modeling and Docking Studies of this compound with STAT3

While specific computational docking studies detailing the interaction of this compound with STAT3 are not extensively available in published literature, the general approach for such inhibitors is well-established through the modeling of similar peptide-based inhibitors. These studies are foundational for understanding how peptides can selectively target and inhibit STAT3 function.

Computational methods, particularly molecular docking, are crucial in the rational design and screening of STAT3 inhibitors. nih.govpnas.orgresearchgate.net The primary target for these inhibitors is the Src Homology 2 (SH2) domain of STAT3. tvarditherapeutics.compnas.orgplos.org The SH2 domain is essential for STAT3 activation, as it mediates both the binding to phosphorylated tyrosine residues on cytokine and growth factor receptors and the subsequent dimerization of STAT3 monomers. tvarditherapeutics.comaai.org This dimerization occurs through a reciprocal interaction where the SH2 domain of one STAT3 monomer binds to a phosphotyrosine (pTyr) motif on another monomer. tvarditherapeutics.compnas.org

Peptide inhibitors like APTSTAT3 are designed to mimic this native pTyr-peptide motif. By competitively binding to the SH2 domain, they physically obstruct the dimerization process. tvarditherapeutics.com The binding affinity of the parent peptide, APTSTAT3, to the STAT3 dimerization domain has been determined to be approximately 231 nM. tvarditherapeutics.commedchemexpress.com Docking models for other phosphopeptide inhibitors targeting the STAT3 SH2 domain have revealed specific interactions. For instance, a model of Ac-pTyr-Leu-Pro-Gln-NHBn docked to the STAT3 SH2 domain showed that the glutamine residue at the pY+3 position fits into a distinct hydrophilic pocket, forming a stabilizing network of hydrogen bonds. nih.govaai.org This provides a likely model for how this compound engages with the STAT3 SH2 domain to prevent its function.

Table 1: Computational Approaches for STAT3 Inhibitor Analysis

Methodology Target Domain Key Findings Relevance to this compound
Molecular Docking STAT3 SH2 Domain Identifies potential binding poses and key interactions between the inhibitor and the protein's binding pocket. pnas.orgresearchgate.net Predicts how this compound occupies the SH2 domain, preventing the binding of its natural pTyr ligand and blocking dimerization.
Virtual Screening STAT3 SH2 Domain Screens large chemical libraries to identify novel small-molecule or peptide-based inhibitors. pnas.orgplos.org The parent peptide, APTSTAT3, was identified through screening of a randomized peptide library. tvarditherapeutics.com

| Molecular Dynamics Simulation | STAT3-Inhibitor Complex | Assesses the stability of the docked complex and characterizes the dynamic nature of the interactions over time. | Would confirm the stability of the this compound-STAT3 complex and the persistence of key binding interactions. |

Mutational Analysis of STAT3 Binding Sites Relevant to this compound

Specific mutational analyses to delineate the precise binding site of this compound on STAT3 have not been detailed in the available scientific literature. However, extensive mutational studies on the STAT3 SH2 domain in the context of its interaction with phosphopeptide ligands provide a clear picture of the critical residues involved, which are almost certainly the same residues that mediate the binding of this compound.

The SH2 domain's ability to bind phosphopeptides is structurally determined. Mutagenesis studies have identified several key amino acid residues within the STAT3 SH2 domain that are indispensable for this interaction. aai.org Two models have been proposed to explain the binding preference, both of which involve a positively charged pocket that interacts with the pY residue and a hydrophilic pocket that engages with the residue at the +3 position of the peptide. aai.org

Key findings from these studies demonstrate that:

Lysine 591 (K591) and Arginine 609 (R609) are located within the positively charged pocket of the SH2 domain. Mutational analyses have confirmed that their side chains are crucial for interacting with the phosphate (B84403) group of the phosphotyrosine residue on the binding partner. aai.org

Glutamic acid 638 (E638) plays a critical role in binding the amino acid at the pY+3 position of the peptide ligand. The amide hydrogen of E638 forms a hydrogen bond with an acceptor atom (like oxygen or sulfur) on the +3 residue, an interaction that requires the peptide to adopt a β-turn conformation. aai.org

Disease-associated mutations within the SH2 domain further underscore its functional importance, as even minor stereoelectronic changes in this domain can significantly impact STAT3 activity. researchgate.net

These findings strongly suggest that the inhibitory action of this compound relies on its interaction with this well-defined binding pocket on the STAT3 SH2 domain.

Table 2: Key STAT3 SH2 Domain Residues Identified by Mutational Analysis

Residue Location/Function Effect of Mutation Reference
K591 (Lysine 591) Forms part of the positively charged pocket that binds the pY residue. Mutation to Leucine (K591L) disrupts binding to phosphopeptide ligands. aai.org
R609 (Arginine 609) Forms part of the positively charged pocket that binds the pY residue. Mutation to Leucine (R609L) disrupts binding to phosphopeptide ligands and activation by G-CSFR. aai.org

| E638 (Glutamic Acid 638) | Amide hydrogen binds the residue at the pY+3 position of the peptide. | Mutation to Proline (E638P) or Leucine (E638L) disrupts STAT3 binding and activation. | aai.org |

Biophysical Characterization of this compound-STAT3 Complex (e.g., crystallography, cryo-electron microscopy)

The precise three-dimensional structure of the this compound-STAT3 complex has not yet been determined by high-resolution techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM). The scientific literature notes that obtaining crystal structures of the STAT3 SH2 domain complexed with high-affinity phosphopeptides has been challenging. nih.gov As of 2016, no co-crystal structures of STAT3 with an inhibitor had been deposited in the Protein Data Bank, highlighting the technical difficulties in resolving these structures. oncotarget.com

Despite the absence of crystallographic data, other biophysical techniques have been employed to characterize the binding interaction between peptide inhibitors and STAT3. Surface Plasmon Resonance (SPR) is a key method used to measure the binding kinetics and affinity of these interactions in real-time. SPR assays were utilized to confirm that the parent peptide, APTSTAT3, specifically binds to the STAT3 dimerization domain with a dissociation constant (Kd) of approximately 231 nM, indicating a strong and specific interaction. tvarditherapeutics.com Similar biophysical methods, such as Microscale Thermophoresis (MST), have been successfully used to quantify the binding affinity of other novel STAT3 inhibitors, demonstrating their direct engagement with the STAT3 protein. acs.org These techniques provide quantitative validation of the binding event that underpins the inhibitor's mechanism of action.

Table 3: Biophysical Characterization of STAT3-Inhibitor Interactions

Technique Information Obtained Finding for APTSTAT3 or Similar Inhibitors Reference
Surface Plasmon Resonance (SPR) Measures binding affinity (KD) and kinetics (association/dissociation rates). APTSTAT3 binds to the STAT3 dimerization domain with a KD of ~231 nM. tvarditherapeutics.com Other inhibitors like BP-1-102 (Kd = 504 nM) and YY002 (KD = 18.27 nM) have also been characterized. selleck.co.jpacs.org tvarditherapeutics.com
X-ray Crystallography Provides high-resolution 3D atomic structure of the protein-ligand complex. No structure is currently available for the this compound-STAT3 complex. nih.govoncotarget.com nih.govoncotarget.com
Cryo-Electron Microscopy (Cryo-EM) Determines the 3D structure of large protein complexes in solution. No structure is currently available for the this compound-STAT3 complex.

| Microscale Thermophoresis (MST) | Quantifies binding affinity in solution by measuring changes in molecular movement in a temperature gradient. | Used to determine the high selectivity and nanomolar binding affinity of other novel STAT3 inhibitors like YY002. acs.org | acs.org |

Translational Research Perspectives for Aptstat3 9r

Biomarker Discovery and Validation for APTSTAT3-9R Research Responsiveness

The identification and validation of reliable biomarkers are critical for advancing the preclinical and potential clinical development of this compound. These biomarkers can help in understanding the compound's mechanism of action, identifying responsive patient populations, and monitoring therapeutic effects. Biomarkers for this compound can be categorized into molecular, cellular, and imaging-based indicators.

Molecular Biomarkers (e.g., STAT3 phosphorylation levels, STAT target gene expression)

The primary mechanism of this compound involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. nih.govkaist.ac.kr Consequently, molecular biomarkers are focused on the direct target and downstream effects of this inhibition.

STAT3 Phosphorylation: A key molecular biomarker for this compound activity is the level of phosphorylated STAT3 (p-STAT3). nih.govkaist.ac.kr this compound has been shown to effectively block the phosphorylation of STAT3 at the Tyr705 residue. merckmillipore.com This inhibition disrupts the dimerization and nuclear translocation of STAT3, which are essential for its function as a transcription factor. merckmillipore.com Research has demonstrated that treatment with this compound leads to a significant reduction in p-STAT3 levels in various cancer cell lines. researchgate.netselleckchem.com Notably, the compound shows specificity for STAT3, as it does not significantly affect the phosphorylation levels of other related proteins like AKT, STAT1, or STAT5. merckmillipore.comselleckchem.com

STAT3 Target Gene Expression: Downstream of STAT3 activation are numerous target genes that promote cell survival, proliferation, and immune evasion. nih.govkaist.ac.kr Monitoring the expression of these genes serves as a robust indicator of this compound's biological activity. Key target genes that are downregulated following this compound treatment include:

Cyclin D1: A crucial regulator of cell cycle progression. nih.govresearchgate.net

Bcl-xL: An anti-apoptotic protein that promotes cell survival. nih.govresearchgate.net

Survivin: An inhibitor of apoptosis. nih.govresearchgate.net

Studies have confirmed that this compound treatment leads to a dose-dependent decrease in both the mRNA and protein levels of these target genes in cancer cells. researchgate.net For instance, in A549 human lung carcinoma cells, this compound markedly reduced the expression of Cyclin D1, Bcl-xL, and Survivin. merckmillipore.comresearchgate.net This effect has also been observed in other cancer cell lines, including those of melanoma, liver, and breast cancer. researchgate.netd-nb.info In the context of inflammatory conditions, this compound has been shown to inhibit the expression of Annexin A2 (ANXA2), a downstream target of STAT3 implicated in hepatocyte pyroptosis in non-alcoholic steatohepatitis. nih.gov

Molecular BiomarkerEffect of this compoundRelevant Cell/Disease ModelReference
STAT3 Phosphorylation (p-STAT3)InhibitedVarious cancer cells (A549, B16F1, HepG2, MDA-MB-231, U87MG) nih.gov, researchgate.net, selleckchem.com, merckmillipore.com
Cyclin D1 ExpressionReducedA549 lung carcinoma, other cancer cells nih.gov, researchgate.net, merckmillipore.com
Bcl-xL ExpressionReducedA549 lung carcinoma, other cancer cells nih.gov, researchgate.net, merckmillipore.com
Survivin ExpressionReducedA549 lung carcinoma, other cancer cells nih.gov, researchgate.net, merckmillipore.com
ANXA2 ExpressionInhibitedLPS-induced hepatocytes (NASH model) nih.gov

Cellular Biomarkers (e.g., immune cell populations in tumor microenvironment)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal cells. STAT3 plays a crucial role in creating an immunosuppressive TME. researchgate.netnih.gov Therefore, changes in the cellular composition of the TME following this compound treatment can serve as important cellular biomarkers.

Research in vemurafenib-resistant melanoma models has shown that this compound can remodel the TME from an immunosuppressive to an anti-tumor state. researchgate.netnih.gov Key cellular changes observed include:

Reduction of Immunosuppressive Cells: Intratumoral administration of this compound leads to a decrease in the populations of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). researchgate.netnih.gov These cells are known to suppress anti-tumor immune responses.

Increase in Effector Immune Cells: Treatment with this compound results in an increased infiltration of cytotoxic T lymphocytes (CD8+ T cells) into the tumor. researchgate.netnih.gov STAT3 inhibition in T cells has been shown to enhance their proliferation and tumor-infiltrating capabilities. researchgate.net

These findings suggest that monitoring the ratio of cytotoxic T cells to immunosuppressive cells within the TME could be a valuable cellular biomarker for assessing the immunomodulatory effects of this compound. researchgate.net

Cellular BiomarkerEffect of this compound in TMEPreclinical ModelReference
Myeloid-Derived Suppressor Cells (MDSCs)Reduced PopulationVemurafenib-resistant melanoma researchgate.net, nih.gov
Tumor-Associated Macrophages (TAMs)Reduced PopulationVemurafenib-resistant melanoma researchgate.net, nih.gov
Cytotoxic T Lymphocytes (CD8+ T cells)Increased Infiltration and CytotoxicityVemurafenib-resistant melanoma researchgate.net, nih.gov

Imaging Biomarkers in Preclinical Models

Imaging biomarkers offer a non-invasive method to assess treatment response and target engagement in vivo. nih.gov For this compound, preclinical imaging can be used to monitor tumor growth and potentially visualize the molecular effects of the compound.

In preclinical xenograft and allograft tumor models, standard imaging techniques that measure tumor volume have been used to demonstrate the anti-tumor activity of this compound. nih.govresearchgate.net For instance, in a human lung carcinoma xenograft model using A549 cells, intratumoral injection of this compound significantly reduced tumor burden compared to control groups. apexbt.com While current studies primarily rely on anatomical imaging of tumor size, the development of molecular imaging probes that can specifically detect p-STAT3 levels or the expression of its target genes in vivo could provide more direct and earlier indicators of this compound's efficacy. nih.gov Such advanced imaging techniques would be invaluable for translational research. nih.gov

Rationale for Specific Preclinical Research Applications of this compound

The potent STAT3 inhibitory activity of this compound provides a strong rationale for its investigation in various diseases where STAT3 is a key driver of pathology, particularly in oncology and autoimmune/inflammatory disorders.

Research in Oncological Models (e.g., melanoma, other cancers)

Constitutive activation of STAT3 is a hallmark of many cancers, where it promotes survival, proliferation, metastasis, and immune evasion. nih.govkaist.ac.kr This makes STAT3 an attractive therapeutic target.

Melanoma: In melanoma, particularly in cases resistant to targeted therapies like BRAF inhibitors (e.g., vemurafenib), STAT3 signaling is a crucial mechanism of drug resistance and immune escape. researchgate.netnih.gov Preclinical research has shown that this compound can overcome this resistance. In models of vemurafenib-resistant melanoma, this compound not only directly inhibits cancer cell viability but also remodels the TME to be more susceptible to immunotherapy. researchgate.netnih.gov Combination therapy of this compound with an anti-PD-1 antibody has demonstrated significant suppression of tumor growth by enhancing the infiltration and cytotoxicity of CD8+ T cells. researchgate.netnih.gov

Other Cancers: The efficacy of this compound has been demonstrated in a broad range of cancer cell lines with constitutively active STAT3. nih.govresearchgate.net These include:

Lung Carcinoma (A549) merckmillipore.comresearchgate.net

Hepatocellular Carcinoma (HepG2) researchgate.net

Breast Cancer (MDA-MB-231) researchgate.net

Glioblastoma (U87MG) researchgate.net

In both xenograft and allograft models of these cancers, intratumoral injection of this compound has been shown to exert potent anti-tumor activity. nih.govd-nb.info These findings provide a strong preclinical proof-of-concept for this compound as a therapeutic agent for a wide array of cancers characterized by STAT3 activation. nih.gov

Research in Autoimmune and Inflammatory Disease Models (e.g., psoriasis)

STAT3 is a key player in the pathogenesis of several autoimmune and inflammatory diseases. acs.orgnih.gov Its role in cytokine signaling pathways makes it a compelling target for these conditions.

Psoriasis: Psoriasis is an autoimmune disease characterized by chronic skin inflammation. acs.orgnih.gov STAT3 is constitutively activated in psoriatic skin and is crucial for the signaling of pro-inflammatory cytokines involved in the disease's progression. acs.orgnih.gov Preclinical studies using a psoriasis-like skin inflammation model have demonstrated the therapeutic potential of this compound. acs.orgnih.gov Intradermal injection of this compound was found to:

Reduce the progression of the disease. acs.orgnih.gov

Modulate psoriasis-related cytokine signaling through the inhibition of STAT3 phosphorylation. acs.orgnih.gov

Furthermore, when formulated into discoidal lipid nanoparticles, this compound achieved efficient skin penetration and effectively inhibited psoriatic inflammation after transcutaneous administration. acs.orgnih.gov This suggests that topical delivery of this compound could be a promising strategy for treating psoriatic skin inflammation. acs.orgnih.gov

Other Inflammatory Conditions: The role of STAT3 in inflammation extends to other conditions. For example, in a preclinical model of non-alcoholic steatohepatitis (NASH), this compound was shown to suppress the phosphorylation of STAT3 and inhibit the downstream expression of ANXA2, thereby mitigating hepatocyte pyroptosis, a form of inflammatory cell death. nih.gov This indicates the potential of this compound in treating inflammatory liver diseases.

Exploration in Other Disease Models Exhibiting STAT3 Dysregulation

The therapeutic potential of this compound extends beyond oncology, with investigations into other pathological conditions characterized by the dysregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a known driver in various inflammatory and autoimmune diseases. acs.orgtvarditherapeutics.com

Research has explored the efficacy of this compound in a preclinical model of psoriasis, an autoimmune disease where STAT3 is constitutively activated in skin inflammation. acs.org In this model, the intradermal administration of this compound led to a reduction in disease progression. acs.org The therapeutic effect was attributed to the inhibition of STAT3 phosphorylation, which in turn modulated psoriasis-related cytokine signaling. acs.org To enhance delivery, a formulation of this compound complexed with discoidal lipid nanoparticles (DLNPs) was developed, enabling efficient transcutaneous penetration and effective inhibition of psoriatic skin inflammation. acs.org

Furthermore, the role of this compound has been investigated in models of inflammatory pain. nih.gov In this context, the interaction between Protein Kinase C epsilon (PKCε) and STAT3, particularly the phosphorylation of STAT3 at the Ser727 residue, is implicated in upregulating Interleukin-6 (IL-6) expression, a key mediator of hyperalgesia. nih.gov The administration of this compound was shown to downregulate the spinal levels of STAT3 and phosphorylated STAT3 at Ser727. nih.gov This action attenuated nociceptive behavior by downregulating IL-6, suggesting that targeting the STAT3 pathway with this compound could be a viable strategy for managing inflammatory pain. nih.gov

These studies highlight the versatility of this compound as a research tool and potential therapeutic agent in non-cancerous diseases where STAT3 hyperactivation is a key pathogenic factor.

Combinatorial Research Strategies Involving this compound

To enhance therapeutic outcomes and overcome resistance mechanisms, research has focused on combining this compound with other targeted agents. These strategies aim to create synergistic effects by co-targeting pathways that are crucial for tumor progression and immune evasion.

A significant area of investigation involves the use of this compound to overcome acquired resistance to targeted therapies, such as the BRAF inhibitor vemurafenib (B611658) in melanoma. researchgate.netnih.gov Patients with BRAFV600E-mutant melanoma often develop resistance to vemurafenib, a process frequently linked to the constitutive activation of STAT3. researchgate.netnih.govselleckchem.com STAT3 activation contributes to an immunosuppressive tumor microenvironment (TME), facilitating immune evasion and tumor growth. researchgate.netnih.gov

Research in vemurafenib-resistant melanoma models has shown that intratumoral administration of this compound remodels the TME. researchgate.netnih.gov It achieves this by reducing the populations of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), while simultaneously increasing the infiltration of cytotoxic T lymphocytes. researchgate.netnih.gov

Building on this, studies have demonstrated significant synergy when combining this compound with anti-Programmed cell death protein 1 (anti-PD-1) immunotherapy. researchgate.netnih.gov This combination therapy resulted in enhanced suppression of tumor growth in vemurafenib-resistant melanoma. researchgate.netnih.gov The synergistic effect is attributed to the dual blockade of the STAT3 and PD-1 signaling pathways, which leads to a more robust anti-tumor immune response, characterized by decreased infiltration of immunosuppressive cells and increased infiltration and cytotoxicity of CD8⁺ T cells. researchgate.netnih.gov

Table 1: Research Findings on this compound in Combinatorial Strategies
Disease ModelCombination Agent(s)Key FindingsReferences
Vemurafenib-Resistant MelanomaAnti-PD-1 AntibodyEnhanced suppression of tumor growth. researchgate.netnih.gov researchgate.net, nih.gov
Vemurafenib-Resistant MelanomaAnti-PD-1 AntibodyDecreased infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). researchgate.netnih.gov researchgate.net, nih.gov
Vemurafenib-Resistant MelanomaAnti-PD-1 AntibodyIncreased infiltration and cytotoxicity of CD8⁺ T cells. researchgate.netnih.gov researchgate.net, nih.gov
Vemurafenib-Resistant Melanoma(Monotherapy)Remodels the immunosuppressive tumor microenvironment (TME). researchgate.netnih.gov researchgate.net, nih.gov

The combinatorial strategies involving this compound exemplify the principle of multi-target modulation, which is being explored to create more durable therapeutic responses. By simultaneously inhibiting distinct but interconnected signaling pathways, it is possible to counteract the complex and redundant mechanisms that drive diseases like cancer.

The combination of this compound with anti-PD-1 antibodies is a prime example of targeting both an intrinsic tumor cell survival pathway (STAT3) and an extrinsic immune checkpoint pathway (PD-1). tvarditherapeutics.comresearchgate.netnih.gov Constitutive STAT3 activation in tumor cells can drive the expression of immune checkpoint ligands such as PD-L1, directly contributing to immune evasion. tvarditherapeutics.com Therefore, inhibiting STAT3 with this compound can potentially reduce the expression of such ligands, making the tumor more susceptible to immune attack, an effect that is then amplified by the PD-1 blockade.

Similarly, targeting STAT3 in the context of vemurafenib resistance addresses a key escape mechanism. nih.gov When the BRAF-MEK-ERK pathway is inhibited by vemurafenib, cancer cells can adapt by upregulating alternative survival pathways, including STAT3 signaling. nih.govmdpi.com By co-targeting STAT3, this compound effectively blocks this escape route, potentially resensitizing the melanoma cells to the BRAF inhibitor or preventing the emergence of resistance. nih.gov

Advanced Methodologies in Aptstat3 9r Research

Omics Technologies in Profiling APTSTAT3-9R Effects

The multifaceted impact of the STAT3-binding peptide, this compound, on cellular processes necessitates a comprehensive analytical approach. nih.gov Omics technologies, which allow for the large-scale study of biological molecules, provide a powerful toolkit to dissect the intricate mechanisms through which this compound exerts its effects. These high-throughput methods enable researchers to move beyond single-gene or single-protein analyses to a systems-level understanding of the compound's influence on the cellular landscape.

Transcriptomics and Gene Expression Analysis

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a cornerstone for understanding how this compound modulates gene expression. By inhibiting STAT3, a key transcription factor, this compound is expected to induce significant changes in the cellular transcriptome. nih.govnih.gov

Detailed Research Findings:

Research has shown that STAT3 activation is associated with the increased expression of genes involved in cell survival, proliferation, and immune evasion. nih.gov Transcriptomic analyses following treatment with this compound have revealed downregulation of key STAT3 target genes. nih.gov For instance, studies have demonstrated reduced expression of genes such as cyclin D1, Bcl-xL, and survivin, all of which are critical for cancer cell proliferation and survival. nih.gov

To identify differentially expressed genes, statistical methods like edgeR or DESeq2 are commonly employed. cd-genomics.com These analyses compare the transcriptomes of cells treated with this compound to untreated controls, identifying genes with statistically significant changes in expression. cd-genomics.com The results are often visualized using volcano plots and heatmaps to highlight the most significantly altered genes. cd-genomics.com

Table 1: Exemplary Transcriptomic Data Analysis Workflow

Step Description Key Considerations
1. RNA Extraction & Quality Control Isolation of total RNA from this compound treated and control cells. Assessment of RNA integrity and purity. High-quality RNA is crucial for reliable results.
2. Library Preparation Conversion of RNA to a cDNA library compatible with next-generation sequencing platforms. Choice of library preparation kit can influence results.
3. Sequencing High-throughput sequencing of the cDNA libraries to generate millions of short reads. Sequencing depth should be sufficient to detect low-abundance transcripts.
4. Data Preprocessing Removal of low-quality reads and adapter sequences to ensure data accuracy. Stringent quality control is essential for downstream analysis.
5. Read Alignment Mapping of the sequencing reads to a reference genome or transcriptome. The choice of alignment algorithm can impact the results.
6. Gene Expression Quantification Counting the number of reads that map to each gene to determine its expression level. Normalization methods like FPKM or RPKM are used to account for differences in library size and gene length. cd-genomics.com
7. Differential Expression Analysis Statistical analysis to identify genes with significant expression changes between treated and control groups. P-values and false discovery rates are used to assess statistical significance. cd-genomics.com
8. Functional Enrichment Analysis Identifying biological pathways and functions that are over-represented in the list of differentially expressed genes. Provides insights into the biological impact of this compound.

Proteomics and Phosphoproteomics Profiling

While transcriptomics reveals changes in gene expression, proteomics and phosphoproteomics provide a more direct view of the functional state of the cell by analyzing the abundance and phosphorylation status of proteins. Given that this compound's primary mechanism of action is to block STAT3 phosphorylation, these techniques are indispensable. nih.gov

Detailed Research Findings:

Mass spectrometry-based proteomics is the workhorse for these analyses. researchgate.net In the context of this compound research, proteomics can confirm the downstream effects of transcriptional changes observed in transcriptomic studies. For example, a decrease in Bcl-xL mRNA levels should correspond to a reduction in the Bcl-xL protein.

Phosphoproteomics is particularly crucial for studying this compound. researchgate.net By specifically enriching for and identifying phosphorylated peptides, researchers can directly observe the inhibition of STAT3 phosphorylation at specific sites. This technique can also uncover other off-target effects on cellular signaling networks. researchgate.netnih.gov Studies have shown that the inhibition of STAT3 phosphorylation by this compound leads to a cascade of changes in downstream signaling pathways. nih.gov

Table 2: Key Findings from Proteomic and Phosphoproteomic Analyses of this compound

Analysis Type Key Finding Implication
Proteomics Decreased abundance of proteins involved in cell cycle progression and apoptosis resistance (e.g., Cyclin D1, Bcl-xL). nih.gov Confirms the antiproliferative and pro-apoptotic effects of this compound at the protein level.
Phosphoproteomics Significant reduction in the phosphorylation of STAT3 at critical tyrosine residues. nih.gov Directly demonstrates the mechanism of action of this compound.
Phosphoproteomics Alterations in the phosphorylation status of other kinases and signaling proteins downstream of STAT3. Reveals the broader impact of STAT3 inhibition on cellular signaling networks.

Metabolomics and Lipidomics Profiling

Metabolomics and lipidomics offer a snapshot of the metabolic state of a cell by quantifying small molecule metabolites and lipids. irpcds.orgrockefeller.edu Since STAT3 is known to influence cellular metabolism, investigating the metabolic consequences of its inhibition by this compound is a critical area of research.

Detailed Research Findings:

Cancer cells often exhibit altered metabolic pathways, such as increased glycolysis (the Warburg effect). STAT3 has been implicated in regulating these metabolic shifts. By inhibiting STAT3, this compound may reverse these cancer-associated metabolic phenotypes.

Metabolomic studies can be performed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These analyses can reveal changes in the levels of key metabolites such as glucose, lactate, and amino acids, providing insights into how this compound affects central carbon metabolism and other metabolic pathways. rockefeller.edunih.gov Lipidomics, a subset of metabolomics, focuses on the comprehensive analysis of lipids. irpcds.org Given the role of lipids in cell signaling and membrane structure, understanding how this compound impacts the lipidome is also of significant interest.

Single-Cell Omics Approaches to Cellular Heterogeneity

Traditional omics analyses are performed on bulk cell populations, providing an average view of molecular changes. However, tumors and other biological systems are often composed of heterogeneous cell populations with varying sensitivities to therapeutic agents. escholarship.org Single-cell omics technologies have emerged as a powerful tool to dissect this heterogeneity and understand how different cell subpopulations respond to compounds like this compound. escholarship.orgyoutube.com

Detailed Research Findings:

Single-cell RNA sequencing (scRNA-seq) can be used to analyze the transcriptomes of individual cells treated with this compound. This can reveal, for example, whether all cells in a population respond uniformly to the compound or if there are resistant subpopulations. Such insights are crucial for understanding mechanisms of drug resistance and for developing more effective combination therapies. While still a developing field, single-cell proteomics and metabolomics are also becoming increasingly feasible and will undoubtedly provide even deeper insights into the heterogeneous effects of this compound. french-proteomics-society.fr

Advanced Imaging Techniques for this compound Research

Visualizing the subcellular localization and dynamics of this compound and its molecular targets is essential for a complete understanding of its mechanism of action. Advanced imaging techniques, particularly confocal and super-resolution microscopy, provide the necessary spatial resolution to probe these processes at the nanoscale. ibidi.com

Confocal and Super-Resolution Microscopy for Subcellular Localization

Confocal microscopy allows for the acquisition of high-resolution, optically sectioned images of fluorescently labeled molecules within cells, enabling three-dimensional reconstruction. Super-resolution microscopy techniques, such as STED and STORM, break the diffraction limit of light, offering even greater spatial resolution. ibidi.comleica-microsystems.com

Detailed Research Findings:

To visualize this compound within cells, it can be labeled with a fluorescent dye. Confocal microscopy can then be used to track its uptake and determine its subcellular localization. For instance, these studies can confirm that the cell-penetrating motif (9R) effectively delivers the peptide into the cytoplasm and nucleus, where it can interact with STAT3. nih.gov

Super-resolution microscopy can provide even more detailed information about the interaction between this compound and STAT3. nih.gov By labeling both the peptide and STAT3 with different fluorophores, techniques like FRET (Förster Resonance Energy Transfer) can be used to determine if the two molecules are in close proximity, providing direct evidence of their binding within the cellular environment. Furthermore, these advanced imaging methods can be used to visualize the downstream consequences of STAT3 inhibition, such as changes in the localization of other signaling proteins or alterations in cellular morphology. technion.ac.il

In Vivo Imaging Modalities for Monitoring Biological Effects

The ability to visualize the biological consequences of this compound treatment in living organisms is paramount for understanding its therapeutic potential. Various in vivo imaging modalities are employed to non-invasively monitor effects such as tumor progression and inflammation.

Fluorescence imaging is a key technique used in this compound research. By labeling the peptide with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), researchers can track its biodistribution and cellular uptake. nih.gov Studies have shown that FITC-labeled this compound is taken up by various cells within the tumor microenvironment, including cancer cells, myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). nih.gov This provides direct evidence of the compound reaching its intended targets. Whole-body fluorescence imaging can then be used to monitor the accumulation of the labeled peptide in tumor tissues in real-time. frontiersin.org

Magnetic Resonance Imaging (MRI) offers high-resolution anatomical imaging, allowing for precise measurement of tumor volume over time. nih.gov This is crucial for assessing the anti-tumor efficacy of this compound. selleckchem.comnih.gov Changes in tumor size following treatment provide a clear indication of the compound's ability to suppress tumor growth. apexbt.com

Positron Emission Tomography (PET) is another powerful imaging modality that provides functional information. Using tracers like 18F-fluorodeoxyglucose (18F-FDG), PET can measure the metabolic activity of tumors. nih.gov A decrease in glucose metabolism, as indicated by reduced 18F-FDG uptake, can be an early indicator of therapeutic response to this compound, often preceding changes in tumor size.

Optical Coherence Tomography (OCT) can provide detailed information about blood vessels within the tumor. nih.gov Since STAT3 is involved in angiogenesis, monitoring changes in tumor vasculature with OCT can offer insights into the anti-angiogenic effects of this compound.

These imaging techniques, often used in combination, provide a comprehensive picture of the in vivo effects of this compound, from its cellular uptake to its impact on tumor growth, metabolism, and the surrounding microenvironment.

Computational and Artificial Intelligence Approaches in this compound Research

Computational and artificial intelligence (AI) methods are increasingly integral to modern drug discovery and development, and research on this compound is no exception. These approaches accelerate the design and optimization of peptide-based inhibitors and help in understanding their complex biological activities.

In Silico Screening and Peptide Design

The development of this compound and similar STAT3 inhibitors heavily relies on in silico techniques. The process often begins with identifying a lead compound, in this case, the STAT3-binding peptide APTSTAT3, which was discovered through phage display of an "aptide" library. nih.gov An aptide is a peptide that is structurally constrained to enhance its binding affinity and stability. d-nb.info

Computational methods are then used to refine and enhance the properties of the lead peptide. For APTSTAT3, a cell-penetrating motif, a chain of nine arginine residues (9R), was added to facilitate its entry into cells. nih.govresearchgate.net This modification was a rational design choice based on the known cell-penetrating properties of poly-arginine sequences. frontiersin.org

Structure-based virtual screening is a powerful computational tool used to identify new potential inhibitors. frontiersin.org This involves docking large libraries of virtual compounds into the three-dimensional structure of the target protein, in this case, the SH2 domain of STAT3, which is crucial for its dimerization and activation. acs.orgnih.govacs.org The binding affinities of these compounds are then estimated using scoring functions, and the most promising candidates are selected for experimental validation. plos.org This approach has been successfully used to identify both peptide-based and small-molecule inhibitors of STAT3. pnas.org

Fragment-based drug design (FBDD) is another in silico strategy that has been applied to discover novel STAT3 inhibitors. acs.orgacs.org This method involves identifying small chemical fragments that bind to specific "hot spots" on the protein surface and then computationally linking them together to create a more potent molecule. acs.org

Predictive Modeling of this compound Biological Activity

Predictive modeling plays a crucial role in understanding the relationship between the structure of this compound and its biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of the peptide with its inhibitory potency. nih.gov These models are built using datasets of compounds with known activities and can then be used to predict the activity of newly designed peptides, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular dynamics (MD) simulations are used to model the dynamic behavior of this compound when it binds to the STAT3 protein. plos.orgnih.gov These simulations provide insights into the stability of the peptide-protein complex and can reveal key interactions that are essential for binding. plos.org By understanding these interactions, researchers can make more informed decisions about how to modify the peptide to improve its affinity and specificity.

For instance, MD simulations can help to understand how the peptide fits into the binding pocket of the STAT3 SH2 domain and can identify specific amino acid residues that are critical for the interaction. plos.org This information is invaluable for the rational design of next-generation inhibitors with enhanced biological activity.

Network Analysis of Molecular Interactions in Response to this compound

To fully comprehend the biological effects of this compound, it is essential to understand how it perturbs the complex network of molecular interactions within the cell. Network analysis provides a systems-level view of the cellular response to the inhibitor.

Upon treatment with this compound, the phosphorylation of STAT3 is blocked. nih.gov This prevents its dimerization and translocation to the nucleus, thereby inhibiting the transcription of its target genes. nih.govresearchgate.net These target genes include key proteins involved in cell survival (e.g., Bcl-xL, survivin), proliferation (e.g., cyclin D1), and immune evasion. nih.govresearchgate.net

Network analysis can be used to map these downstream effects and identify other signaling pathways that are impacted by STAT3 inhibition. For example, studies have shown that this compound treatment can affect the expression of various cytokines and chemokines, leading to a remodeling of the tumor microenvironment. nih.gov Specifically, it has been observed to reduce the infiltration of immunosuppressive cells like MDSCs and TAMs, while increasing the presence of cytotoxic T lymphocytes. nih.gov

Future Directions and Research Challenges for Aptstat3 9r

Exploration of Unexplored Biological Pathways and Non-Canonical STAT3 Interactions

While APTSTAT3-9R effectively inhibits the canonical STAT3 signaling pathway by blocking STAT3 phosphorylation, its effects on non-canonical STAT3 functions and other potential biological pathways remain largely unexplored. medchemexpress.commedchemexpress.com STAT3 is a pleiotropic protein with functions that extend beyond its role as a transcription factor. nih.gov Future research must delve into these less-understood aspects.

Key Research Areas:

Mitochondrial STAT3: Investigating the impact of this compound on mitochondrial STAT3, which is involved in regulating cellular metabolism and apoptosis, could reveal new therapeutic avenues. acs.org

Cytoplasmic STAT3 Functions: Elucidating whether this compound influences the cytoplasmic, non-transcriptional roles of STAT3, such as its interactions with the cytoskeleton or its involvement in cellular migration.

Non-Canonical STAT3 Activation: Besides the canonical JAK-mediated phosphorylation, STAT3 can be activated through other mechanisms. doi.org Research should explore if this compound is effective against these non-canonical activation pathways. For instance, in a study on non-alcoholic steatohepatitis (NASH), this compound was shown to suppress the phosphorylation of STAT3 and consequently inhibit the downstream expression of ANXA2. nih.gov

Methodological Advancements for Enhanced Research Rigor and Reproducibility

The reproducibility of research findings is a cornerstone of scientific progress. For peptide-based inhibitors like this compound, ensuring methodological rigor is paramount to validate its therapeutic potential.

Challenges and Solutions:

Standardization of Assays: Developing and adhering to standardized protocols for assessing this compound's binding affinity, cellular uptake, and inhibitory activity is essential for comparing results across different studies and labs. nih.gov

Peptide Synthesis and Purity: The synthesis and purity of peptide inhibitors can significantly impact experimental outcomes. frontiersin.org Establishing stringent quality control measures, including detailed reporting of peptide batch numbers in publications, is critical to ensure consistency. nih.gov

Advanced Imaging Techniques: Utilizing advanced imaging techniques to visualize the cellular uptake and subcellular localization of this compound can provide valuable insights into its mechanism of action.

Computational Modeling: Employing molecular dynamics simulations and other computational methods can help predict the binding interactions of this compound with STAT3 and guide the design of more potent and specific derivatives. acs.org

Addressing Heterogeneity in Preclinical Model Responses to this compound

A significant challenge in translating preclinical findings to clinical success is the inherent heterogeneity of disease models. The response to STAT3 inhibitors can vary considerably depending on the specific genetic and molecular context of the cancer or disease being studied. aacrjournals.orgaacrjournals.org

Strategies to Address Heterogeneity:

Diverse Preclinical Models: Utilizing a wide range of preclinical models, including various cancer cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, is crucial to capture the diverse responses to this compound. mdpi.com

Biomarker Identification: Identifying predictive biomarkers that correlate with the response to this compound will be instrumental for patient stratification in future clinical trials. This could include the baseline levels of phosphorylated STAT3 or the mutation status of upstream signaling components. aacrjournals.org

Context-Dependent Activity: Investigating the efficacy of this compound in different tumor microenvironments is important, as the interplay between cancer cells and the surrounding stroma can influence therapeutic outcomes. mdpi.com For example, STAT3 inhibition has been shown to modulate the expression of immunoregulatory genes, suggesting a potential to enhance anti-tumor immune responses. mdpi.com

Strategic Integration of Multi-Omics Data for Comprehensive Understanding of this compound

A systems-level understanding of this compound's effects can be achieved through the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. iiarjournals.orgnih.gov

Multi-Omics Approaches:

Transcriptomic Analysis (RNA-Seq): To identify the full spectrum of genes whose expression is altered by this compound treatment, providing a global view of its impact on cellular transcription. nih.gov

Proteomic Analysis (Mass Spectrometry): To quantify changes in protein expression and post-translational modifications following this compound administration, offering insights into the downstream signaling consequences. nih.gov

Metabolomic Analysis: To assess how this compound affects cellular metabolism, which is often dysregulated in cancer and other diseases with hyperactive STAT3. iiarjournals.org

Integrated Pathway Analysis: Combining data from these different "omics" layers will enable the construction of comprehensive signaling networks and reveal the intricate molecular mechanisms impacted by STAT3 inhibition. mdpi.com Such analyses have been used to understand the mechanisms of resistance to other cancer therapies. spandidos-publications.com

Collaborative Research Opportunities and Global Initiatives on STAT3-Targeting Peptides

The development of novel therapeutics like this compound is a complex and resource-intensive process that can be accelerated through collaboration.

Fostering Collaboration:

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. rootsanalysis.commanufacturingchemist.com

Global Consortia: The establishment of global consortia focused on peptide-based drug discovery, such as the Peptide Drug Hunting Consortium, can facilitate the sharing of knowledge, resources, and expertise. receptor.ai These initiatives can help standardize methodologies and accelerate the translation of promising peptide therapeutics. nih.gov

Open-Source Data Sharing: Creating platforms for open-source data sharing from preclinical studies on STAT3 inhibitors can help to avoid duplication of effort and foster a more collaborative research environment.

Long-Term Research Trajectories for this compound and its Optimized Derivatives

The long-term success of this compound will depend on continuous optimization and exploration of its therapeutic potential beyond its initial applications.

Future Research Directions:

Development of Optimized Derivatives: Efforts are ongoing to develop derivatives of STAT3 inhibitors with improved pharmacological properties, such as enhanced cell permeability, stability, and oral bioavailability. doi.orgucf.edutandfonline.com Techniques like late-stage peptide reshaping are being explored to expand the diversity and improve the properties of peptide-based drugs. 48hourdiscovery.com

Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic modalities, such as chemotherapy, immunotherapy, or other targeted agents, could lead to more effective treatment regimens. nih.gov

Exploring New Therapeutic Indications: While much of the focus has been on cancer, the role of STAT3 in inflammatory and fibrotic diseases suggests that this compound could have therapeutic potential in a broader range of conditions, such as pulmonary fibrosis and psoriasis. kaist.ac.kr

Overcoming Resistance: As with any targeted therapy, the potential for acquired resistance to this compound is a concern. Long-term studies are needed to understand the mechanisms of resistance and develop strategies to overcome it. doi.org

Q & A

Q. What is the molecular mechanism by which APTSTAT3-9R inhibits STAT3 signaling in cancer cells?

this compound is a synthetic peptide comprising a STAT3-binding domain fused with a cell-penetrating motif (9R polyarginine). It specifically binds to STAT3 via high-affinity interactions (Kd ~231 nM), blocking its phosphorylation at Tyr705, which is critical for dimerization and nuclear translocation. This inhibition disrupts downstream gene expression (e.g., cyclin D1, Bcl-xL, survivin), leading to suppressed cancer cell proliferation and apoptosis induction . Experimental validation involves Western blotting for p-STAT3 and qPCR/RNA-seq for STAT3 target genes .

Q. How should researchers design in vitro experiments to evaluate this compound efficacy?

Key steps include:

  • Cell line selection : Use cancer models with constitutively active STAT3 (e.g., melanoma B16F1, hepatocellular carcinoma).
  • Dose optimization : Start with 1–10 µM based on prior studies, adjusting for cell viability assays (MTT/CellTiter-Glo) .
  • Controls : Include scrambled peptide controls and STAT3-independent pathways (e.g., STAT1/5) to confirm specificity .
  • Time-course analysis : Assess phosphorylation inhibition at 6–24 hours post-treatment and downstream effects at 48–72 hours .

Q. What are the recommended methods to validate STAT3 inhibition in this compound-treated cells?

  • Western blotting : Quantify p-STAT3 (Tyr705) and total STAT3 levels .
  • Flow cytometry : Measure apoptosis (Annexin V/PI) and cell cycle arrest (propidium iodide staining) .
  • Transcriptomic profiling : RNA-seq or qPCR arrays for STAT3 targets (e.g., VEGF, MMP-9) .
  • Functional assays : Colony formation and transwell migration/invasion assays to assess antiproliferative and antimetastatic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy between in vitro and dermal penetration studies?

While this compound shows potent in vitro activity, its poor dermal penetration limits topical applications. To address this, lipid-based delivery systems (e.g., disc-shaped lipid nanoparticles, DLNPs) enhance transdermal delivery by bypassing the stratum corneum barrier. In psoriasis models, DLNP-encapsulated this compound reduced epidermal hyperplasia and inflammation, demonstrating improved bioavailability . Researchers should compare unmodified vs. nanoparticle-formulated peptide in penetration assays (e.g., Franz diffusion cells) and in vivo efficacy models .

Q. What pharmacokinetic challenges arise when using this compound in vivo, and how can they be mitigated?

  • Short half-life : Peptides are prone to proteolytic degradation. Solution: Use intratumoral injection (validated in xenografts) or PEGylation to extend circulation time .
  • Tissue specificity : Systemic delivery may cause off-target effects. Solution: Conjugate with tumor-homing ligands (e.g., RGD peptides) .
  • Dosing regimens : Optimize based on tumor volume and STAT3 activation status. Preclinical studies used 5–10 mg/kg every 48–72 hours .

Q. How does this compound synergize with other STAT3 inhibitors or chemotherapies?

this compound can be combined with:

  • Small-molecule inhibitors (e.g., SC-1, Stattic): Target upstream kinases (JAK2) or STAT3 DNA-binding domains for additive effects .
  • Chemotherapies (e.g., vemurafenib): Overcome resistance in melanoma by suppressing STAT3-mediated survival pathways .
  • Epigenetic modulators : Co-treatment with HDAC inhibitors enhances STAT3 target gene repression . Validate synergy via Chou-Talalay combination index assays .

Q. What are the potential resistance mechanisms to this compound, and how can they be studied?

Resistance may arise from:

  • Compensatory STAT3 activation : Mutations in the peptide-binding interface (e.g., SH2 domain) .
  • Alternative survival pathways : Upregulation of ERK or NF-κB signaling. Profile phospho-kinase arrays post-treatment to identify escape mechanisms .
  • Drug efflux pumps : Assess ABC transporter expression (e.g., ABCB1) in resistant clones .

Q. How do researchers reconcile discrepancies in this compound’s efficacy across different cancer types?

Tissue-specific STAT3 interactomes and tumor microenvironment (TME) factors (e.g., cytokine gradients) influence responses. For example:

  • Melanoma : this compound remodels TME by reducing immunosuppressive cytokines (IL-10, TGF-β) .
  • Hepatocellular carcinoma : It inhibits bile acid-induced SLC35C1 expression, a STAT3-dependent pro-survival gene . Use multi-omics approaches (proteomics, single-cell RNA-seq) to map STAT3 network heterogeneity .

Q. What epigenetic modifications are linked to this compound treatment?

this compound indirectly modulates chromatin accessibility by suppressing STAT3-driven transcription factors (e.g., c-Myc). In cholestatic liver injury models, it inhibits STAT3 binding to the SLC35C1 promoter, reducing fucosylation-dependent inflammation . ChIP-seq for STAT3-DNA binding and ATAC-seq for chromatin remodeling are recommended .

Q. What translational challenges must be addressed before this compound reaches clinical trials?

  • Delivery optimization : Improve bioavailability via nanoparticle formulations .
  • Toxicity profiling : Assess off-target effects on immune cells (e.g., T-cell STAT3 inhibition) .
  • Biomarker development : Identify patients with hyperactive STAT3 using phospho-STAT3 IHC or circulating cytokines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.